molecular formula C28H28FN3O7 B12365425 Exatecan-amide-CH2-O-CH2-CH2-OH

Exatecan-amide-CH2-O-CH2-CH2-OH

Katalognummer: B12365425
Molekulargewicht: 537.5 g/mol
InChI-Schlüssel: GFNRPJNWZBIQED-VKGTZQKMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Exatecan-amide-CH2-O-CH2-CH2-OH is a derivative of Exatecan, a compound known for its potential in cancer research. This compound is primarily used in the study of cell proliferative diseases such as cancer .

Analyse Chemischer Reaktionen

Exatecan-amide-CH2-O-CH2-CH2-OH undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

Exatecan-amide-CH2-O-CH2-CH2-OH has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of chemical reactions and mechanisms.

    Biology: It is used to study cell proliferation and apoptosis in various cell lines.

    Medicine: It is investigated for its potential as an anti-cancer agent, particularly in the treatment of cell proliferative diseases.

    Industry: It is used in the development of new pharmaceuticals and chemical products

Wirkmechanismus

The mechanism of action of Exatecan-amide-CH2-O-CH2-CH2-OH involves its interaction with specific molecular targets and pathways. It is known to inhibit topoisomerase I, an enzyme involved in DNA replication. This inhibition leads to the accumulation of DNA breaks, ultimately resulting in cell death. The compound also affects various signaling pathways involved in cell proliferation and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Exatecan-amide-CH2-O-CH2-CH2-OH is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

This compound stands out due to its enhanced solubility and potential for targeted delivery in cancer therapy .

Eigenschaften

Molekularformel

C28H28FN3O7

Molekulargewicht

537.5 g/mol

IUPAC-Name

N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-(2-hydroxyethoxy)acetamide

InChI

InChI=1S/C28H28FN3O7/c1-3-28(37)17-8-21-25-15(10-32(21)26(35)16(17)11-39-27(28)36)24-19(30-22(34)12-38-7-6-33)5-4-14-13(2)18(29)9-20(31-25)23(14)24/h8-9,19,33,37H,3-7,10-12H2,1-2H3,(H,30,34)/t19-,28-/m0/s1

InChI-Schlüssel

GFNRPJNWZBIQED-VKGTZQKMSA-N

Isomerische SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCCO)O

Kanonische SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.